3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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Description
“3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is a chemical compound with a fused bicyclic structure . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a bromine atom attached to the third carbon atom in the imidazo[1,2-a]pyridine ring . The compound also contains a methyl group attached to the second carbon atom .Chemical Reactions Analysis
The compound “this compound” can undergo various chemical reactions. For instance, it has been found to react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . It has a molecular weight of 289 .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by bromination and methylation reactions.", "Starting Materials": [ "2-aminopyridine", "2-bromoacetophenone", "methyl iodide", "potassium carbonate", "copper(I) iodide", "bromine" ], "Reaction": [ "Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine by reacting 2-aminopyridine with 2-bromoacetophenone in the presence of potassium carbonate and copper(I) iodide as a catalyst.", "Step 2: Bromination of 2-phenylimidazo[1,2-a]pyridine by reacting it with bromine in the presence of a suitable solvent such as acetic acid.", "Step 3: Methylation of 3-bromo-2-phenylimidazo[1,2-a]pyridine by reacting it with methyl iodide in the presence of a suitable base such as potassium carbonate." ] } | |
CAS RN |
701298-95-5 |
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.1 |
Purity |
95 |
Origin of Product |
United States |
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